Potency Profile Across Chloroquine-Sensitive and Resistant Plasmodium falciparum Strains
Antimalarial agent 38 maintains activity against chloroquine-resistant strains, albeit with reduced potency. The IC₅₀ for the chloroquine-sensitive D6 strain is 0.5 µM, while the value for the chloroquine-resistant K1 strain is 13 µM, representing a 26-fold decrease in potency . This contrasts with other antimalarials like chloroquine, which shows a more pronounced loss of activity against resistant strains. For example, literature reports indicate that chloroquine's IC₅₀ against the K1 strain is 0.255 ± 0.049 µM [1], which is ~50-fold more potent than Antimalarial agent 38. However, Antimalarial agent 38's ability to retain some activity against the K1 strain may be relevant for specific research applications.
| Evidence Dimension | In vitro antiplasmodial potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.5 µM (D6 strain); 13 µM (K1 strain) |
| Comparator Or Baseline | Chloroquine: IC₅₀ = 0.255 ± 0.049 µM (K1 strain) |
| Quantified Difference | 26-fold decrease in potency for Antimalarial agent 38 against K1 vs. D6; Chloroquine is ~50-fold more potent against K1. |
| Conditions | P. falciparum strain D6 (chloroquine-sensitive) and K1 (chloroquine-resistant); in vitro culture (72-hour assay) [REFS-1, REFS-2] |
Why This Matters
This data allows researchers to select Antimalarial agent 38 when a compound with moderate, measurable activity against a specific chloroquine-resistant strain (K1) is required, as opposed to high-potency but narrower-spectrum alternatives.
- [1] Kumar, S. P., et al. (2017). Design, synthesis and in vitro antiplasmodial activity of some bisquinolines against chloroquine-resistant strain. PubMed. View Source
